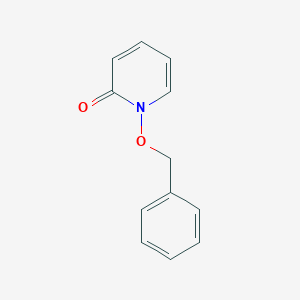
1-(benzyloxy)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridones. Pyridones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound features a benzyloxy group attached to the nitrogen atom of the pyridone ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)pyridin-2(1H)-one can be synthesized through several methods. One common approach involves the reaction of 2-pyridone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 1-(benzyloxy)-2(1H)-pyridinone are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridone ring can be reduced to form a dihydropyridone.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyridone derivatives.
Substitution: Various substituted pyridones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1.1 Analgesic Properties
Recent studies have identified derivatives of pyridin-2(1H)-one, including 1-(benzyloxy)-2(1H)-pyridinone, as potential analgesics. A series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized and evaluated for their ability to alleviate mechanical allodynia in rodent models. One compound, specifically 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one, demonstrated significant efficacy in reversing neuropathic pain by inhibiting the p38α MAPK pathway, which is implicated in pain hypersensitivity .
| Compound Name | Activity | Mechanism of Action |
|---|---|---|
| 3-(2-Bromophenyl)-5-(Phenylamino)pyridin-2(1H)-one | Potent analgesic | p38α MAPK inhibitor |
1.2 Anticancer Activities
Pyridinone derivatives have also been explored for their anticancer properties. For instance, compounds featuring the pyridin-2(1H)-one structure have shown promise against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The structure-activity relationship studies indicate that modifications at specific positions can enhance their cytotoxic effects against different cancer types .
Diagnostic Applications
2.1 MRI Contrast Agents
Compounds like 3-hydroxy-2(1H)-pyridinone have been investigated as potential MRI contrast agents due to their chelating properties with metal ions. The ability to form stable complexes with paramagnetic ions enhances the contrast in imaging techniques, making these compounds valuable in diagnostic applications .
| Application | Compound | Role |
|---|---|---|
| MRI Contrast Agent | 3-Hydroxy-2(1H)-pyridinone | Chelating agent for metal ions |
Case Studies and Research Findings
3.1 Case Study: Pain Management
In a controlled study involving rat models of inflammatory mechanical allodynia, researchers administered varying doses of 3-(2-bromophenyl)-5-(phenylamino)pyridin-2(1H)-one. Results indicated a dose-dependent response with significant reduction in pain sensitivity observed within hours of administration. This study underscores the therapeutic potential of pyridinone derivatives in managing chronic pain conditions .
3.2 Case Study: Anticancer Efficacy
Another case study focused on the evaluation of a series of pyridin-2(1H)-one derivatives against lymphoid leukemia L1210 in BDF1 mice. The study established a correlation between hydrophilicity and anticancer activity, demonstrating that more hydrophilic compounds exhibited stronger antileukemic effects, thereby guiding future drug design efforts .
Mecanismo De Acción
The mechanism of action of 1-(benzyloxy)-2(1H)-pyridinone involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The pyridone ring can also undergo tautomerization, which can affect its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Arylvinyl)pyridin-2(1H)-ones: These compounds have a vinyl group attached to the pyridone ring and are used as synthetic intermediates in organic chemistry.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine ring fused to the pyridone ring and exhibit various biological activities.
Uniqueness
1-(Benzyloxy)pyridin-2(1H)-one is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for the synthesis of novel pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
5280-02-4 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C12H11NO2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
XPXARICFNFFNEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CON2C=CC=CC2=O |
SMILES canónico |
C1=CC=C(C=C1)CON2C=CC=CC2=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















